1-(Bromomethyl)-3-(methoxymethyl)benzene
Description
Benzylic Halides: Reactive Electrophiles
The bromomethyl group, -CH2Br, attached to the benzene (B151609) ring classifies this moiety as a benzylic halide. Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. libretexts.org This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reactions. In an SN1 pathway, the resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized into the benzene ring. quora.com For SN2 reactions, the orbital overlap with the aromatic system facilitates the backside attack of a nucleophile. khanacademy.org This inherent reactivity makes the benzylic bromide an excellent electrophilic site, readily undergoing reactions with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com
Methoxymethyl (MOM) Ethers: Robust Protecting Groups
The methoxymethyl group, -CH2OCH3, functions as a methoxymethyl (MOM) ether. In this molecule, it acts as a protecting group for a primary benzylic alcohol (benzyl alcohol). The MOM group is widely employed in multistep synthesis to mask a hydroxyl group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. wikipedia.org MOM ethers are valued for their stability across a broad range of chemical conditions, including exposure to many oxidizing and reducing agents, as well as acidic and basic conditions between pH 4 and 12. adichemistry.com Despite this robustness, the MOM group can be selectively removed, or "deprotected," under acidic conditions to regenerate the parent alcohol. adichemistry.comorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-3-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVAPLBALXXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125604-03-7 | |
| Record name | 1-(bromomethyl)-3-(methoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Importance As a Bifunctional Building Block
The true synthetic power of 1-(Bromomethyl)-3-(methoxymethyl)benzene lies in the combination of its two functional groups. A bifunctional building block is a molecule containing two distinct reactive sites, which allows for sequential and controlled chemical transformations. mdpi.orgnih.govresearchgate.net This dual reactivity is a cornerstone of efficient and convergent synthetic strategies, enabling the construction of complex molecules that would be challenging to assemble otherwise.
The compound's strategic utility arises from the orthogonal reactivity of the benzylic bromide and the MOM ether. The highly electrophilic bromomethyl group can be targeted by nucleophiles while the stable MOM ether remains intact. Subsequently, the MOM group can be cleaved under a different set of conditions (acidic hydrolysis) to unveil the hydroxymethyl group, which can then participate in a new suite of reactions such as oxidation, esterification, or etherification. This two-stage reactivity allows chemists to introduce diverse functionalities at two different points on the aromatic ring in a controlled, stepwise manner.
For instance, the benzylic bromide can first be used in a coupling reaction to form a more complex carbon skeleton. Once this framework is established, the latent alcohol can be unmasked and elaborated upon, leading to the synthesis of intricate target molecules like pharmaceutical intermediates or novel materials. mdpi.comnih.gov
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value (for 1-Bromo-3-(methoxymethyl)benzene) | Reference |
| Molecular Formula | C₈H₉BrO | nih.govchemsrc.com |
| Molecular Weight | 201.06 g/mol | nih.govchemsrc.com |
| Boiling Point | 217.6 ± 15.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.4 ± 0.1 g/cm³ | chemsrc.com |
| Flash Point | 85.9 ± 21.5 °C | chemsrc.com |
Table 2: Reactivity Profile of Functional Groups
| Functional Group | Class | Common Reactions | Reagents/Conditions |
| -CH₂Br | Benzylic Bromide | Nucleophilic Substitution (SN1/SN2) | Nucleophiles (e.g., R-Li, Grignard reagents, amines, alkoxides) |
| Free-Radical Reactions | Radical Initiators (e.g., AIBN) | ||
| Benzylation of Alcohols/Acids | Base (e.g., NaH) | ||
| -CH₂OCH₃ | MOM Ether (Protecting Group) | Deprotection (Cleavage) | Acidic conditions (e.g., HCl in methanol) |
| Stability | Stable to bases, mild acids, many redox agents |
Overview of Academic Research Trajectories
Strategies for Benzylic Bromide Formation at the Benzene (B151609) Ring
The introduction of a bromine atom at the benzylic position of the benzene ring is a critical step in the synthesis of this compound. This can be achieved through direct bromination of a methyl group, conversion of a benzylic alcohol or ether, or selective bromination of a dimethylbenzene precursor.
Direct Bromination Approaches
Direct benzylic bromination involves the reaction of a suitable precursor, such as 3-(methoxymethyl)toluene, with a brominating agent. N-Bromosuccinimide (NBS) is a commonly employed reagent for such transformations, typically involving a radical mechanism initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.netwikipedia.org
The reaction of benzyl (B1604629) methyl ethers with NBS can be controlled to achieve either monobromination or dibromination by adjusting the reaction conditions, such as the amount of NBS and the temperature. For the synthesis of this compound, a monobromination is desired. This can be selectively achieved by using one equivalent of NBS. nih.govnih.govresearchgate.net The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or 1,2-dichlorobenzene, with photochemical activation often being employed to facilitate the reaction. researchgate.netnih.govkoreascience.kr
Table 1: Conditions for Direct Benzylic Bromination
| Reagent | Initiator | Solvent | Key Considerations |
| N-Bromosuccinimide (NBS) | Light (photochemical) or Radical Initiator (e.g., AIBN) | Carbon Tetrachloride, 1,2-Dichlorobenzene | Stoichiometry of NBS is crucial for selective monobromination. |
It is important to note that over-bromination to form the corresponding benzal bromide can be a competing reaction. Careful control of the reaction stoichiometry and conditions is therefore essential to maximize the yield of the desired monobrominated product. manac-inc.co.jp
Conversion from Benzylic Alcohols and Ethers
An alternative route to this compound involves the conversion of a precursor containing a benzylic oxygen functional group, such as (3-(methoxymethyl)phenyl)methanol.
The polyvinylpyrrolidone-bromine complex (PVP-Br2) has been demonstrated as a mild and efficient reagent for the conversion of benzylic alcohols to benzylic bromides. researchgate.netresearchgate.net This polymeric reagent offers advantages in terms of handling and work-up compared to liquid bromine. The reaction is typically carried out in a suitable organic solvent. While specific data for the conversion of (3-(methoxymethyl)phenyl)methanol is not extensively documented, the general applicability of this reagent to benzylic alcohols suggests its potential in this synthesis. researchgate.net
Several other reagents are effective for the conversion of benzylic alcohols to benzyl bromides. Phosphorus tribromide (PBr3) is a classic and effective reagent for this transformation. masterorganicchemistry.com The reaction generally proceeds with inversion of configuration if the benzylic carbon is a stereocenter. masterorganicchemistry.com
The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh3) and carbon tetrabromide (CBr4), is another mild and high-yielding method for this conversion. wikipedia.orgtcichemicals.comorganic-chemistry.org This reaction proceeds via an intermediate phosphonium (B103445) salt. wikipedia.org Polymer-supported triphenylphosphine can also be used to simplify product purification. rsc.org
Table 2: Reagents for Conversion of Benzylic Alcohols to Bromides
| Reagent | Key Features |
| Polyvinylpyrrolidone-Bromine Complex (PVP-Br2) | Mild, solid reagent, easier handling. researchgate.netresearchgate.net |
| Phosphorus Tribromide (PBr3) | Effective, general reagent. masterorganicchemistry.com |
| Triphenylphosphine/Carbon Tetrabromide (Appel Reaction) | Mild conditions, high yields. wikipedia.orgtcichemicals.comorganic-chemistry.org |
Selective Monobromination of Dimethylbenzenes
The synthesis of this compound can also be envisioned from a precursor like 1-methyl-3-(methoxymethyl)benzene, which itself can be derived from m-xylene. The challenge in this approach lies in the selective monobromination of one of the two methyl groups of a dimethylbenzene derivative.
Introduction and Manipulation of the Methoxymethyl (MOM) Ether Group
The methoxymethyl (MOM) ether group in this compound serves as a protecting group for a hydroxyl functionality in a precursor molecule. The introduction of the MOM group is a common strategy in multi-step organic synthesis.
The MOM group is typically introduced by reacting an alcohol with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The MOM ether is known for its stability under a wide range of conditions, including those involving many oxidizing and reducing agents, as well as basic and nucleophilic conditions. However, it is sensitive to acidic conditions, which allows for its selective removal. This stability profile makes it a suitable protecting group in synthetic sequences that involve subsequent reactions at other parts of the molecule, such as the benzylic bromination described above.
Formation of MOM Ethers from Alcohols and Phenols
The methoxymethyl group is a popular choice for the protection of alcohols and phenols owing to its stability in strongly basic to weakly acidic environments. The formation of MOM ethers can be achieved through several reliable methods, each with its own advantages and specific applications.
One of the most common methods for the introduction of a MOM protecting group is the reaction of an alcohol or phenol (B47542) with chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as MOM-Cl. rsc.orgresearchgate.netresearchgate.net This reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an inert solvent like dichloromethane (B109758). rsc.orgresearchgate.net The base is necessary to neutralize the hydrochloric acid generated during the reaction.
The general procedure involves the deprotonation of the hydroxyl group by the base, followed by nucleophilic substitution on the chloromethyl methyl ether. rsc.org This method is highly efficient for a wide range of substrates. rsc.org For instance, the synthesis of 1-bromo-3-(methoxymethoxy)benzene (B1336660) has been reported starting from 3-bromophenol (B21344), using a similar reagent, methoxymethyl bromide, and DIPEA in dichloromethane. chemicalbook.com
Despite its effectiveness, the use of chloromethyl methyl ether is often avoided, especially on a large scale, due to its high carcinogenicity. rsc.org Commercially available MOM-Cl can also contain the highly toxic bis(chloromethyl) ether. researchgate.net This has led to the development of alternative, safer methods for methoxymethylation.
To circumvent the hazards associated with chloromethyl methyl ether, dimethoxymethane (B151124) (CH₃OCH₂OCH₃), also known as methylal, has been introduced as a safer surrogate. rsc.orgpearson.com The reaction of an alcohol with dimethoxymethane requires an acid catalyst to proceed. rsc.org A variety of catalysts can be employed, including phosphorus pentoxide (P₂O₅), p-toluenesulfonic acid, or trifluoromethanesulfonic acid (TfOH). pearson.comrsc.org
The mechanism involves the protonation of one of the methoxy (B1213986) groups of dimethoxymethane, which then eliminates methanol (B129727) to form an oxonium ion, (+)CH₂OCH₃. researchgate.net This cation is then trapped by the alcohol to form the MOM ether. researchgate.net The use of a dehydrating agent like P₂O₅ can help to drive the reaction to completion by removing the methanol byproduct. researchgate.net While this method is safer, it often requires harsher conditions, such as higher temperatures and longer reaction times, due to the lower reactivity of dimethoxymethane compared to MOM-Cl. rsc.org
Table 1: Comparison of Reagents for MOM Ether Formation
| Reagent | Catalyst/Base | Advantages | Disadvantages |
|---|---|---|---|
| Chloromethyl Methyl Ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | High reactivity, high yields | Highly carcinogenic, toxic impurities |
| Dimethoxymethane (Methylal) | P₂O₅, TfOH, p-TsOH | Safer alternative to MOM-Cl | Lower reactivity, requires harsh conditions |
| Methoxymethyl Acetate (B1210297) | Zinc Chloride (ZnCl₂) or other Lewis acids | Mild conditions, inexpensive reagents | Requires molar excess of the reagent |
Methoxymethyl acetate (H₃C-CO-O-CH₂-O-CH₃) presents another alternative for the protection of alcohols and phenols under mild conditions. nih.gov This reaction is catalyzed by Lewis acids, with zinc chloride etherate in dichloromethane being a mild and effective catalyst. nih.gov The reaction proceeds at room temperature, and a tenfold molar excess of methoxymethyl acetate is often used to achieve the best yields in the shortest time. nih.gov
This method has been successfully applied to various substrates, including phenols and benzyl alcohols. For example, phenol gives the corresponding methoxymethyl ether in 81% yield, while 4-nitrobenzyl alcohol is converted to its MOM ether in 76% yield. nih.gov The mechanism is believed to be a bimolecular nucleophilic substitution (Sₙ2), where the hydroxyl group acts as the nucleophile and acetic acid is the leaving group. nih.gov The greater acidity of acetic acid compared to methanol makes the acetate a better leaving group than a methoxy group, rendering methoxymethyl acetate a more effective protecting agent than dimethoxymethane under these conditions. nih.gov
Regioselective MOM Group Installation in Polyfunctionalized Precursors
In the synthesis of complex molecules with multiple functional groups, the regioselective protection of a specific hydroxyl group is crucial. The inherent reactivity differences between various hydroxyl groups (e.g., primary vs. secondary vs. tertiary alcohols, or alcohols vs. phenols) can often be exploited to achieve regioselectivity. Phenolic hydroxyl groups are more acidic than alcoholic hydroxyls, which can influence their reactivity in base-mediated protection reactions.
While specific studies on the regioselective methoxymethylation of precursors for this compound are not extensively detailed in the literature, general principles of protecting group chemistry apply. For a precursor such as 3-(hydroxymethyl)phenol, the phenolic hydroxyl is generally more reactive towards electrophiles under basic conditions. Therefore, treatment with one equivalent of MOM-Cl and a base would likely lead to the preferential formation of the MOM ether at the phenolic position.
Conversely, under certain acidic conditions used for acetal (B89532) formation, the more nucleophilic alcoholic hydroxyl might react preferentially. The choice of reaction conditions—stoichiometry of reagents, type of catalyst (acidic vs. basic), solvent, and temperature—is paramount in directing the MOM group to the desired position in a polyfunctionalized molecule. nih.gov
Convergent and Divergent Synthesis Routes to this compound Scaffolds
The construction of the 1,3-disubstituted benzene core of this compound can be approached through either convergent or divergent synthetic strategies. A convergent synthesis would involve the preparation of two or more fragments that are then combined to form the final molecule. In this context, this is less common for such a small molecule.
A divergent synthesis, which is more applicable here, starts from a common intermediate that is then elaborated into a variety of related structures. For instance, a key intermediate like 3-bromobenzyl alcohol could be divergently functionalized. The hydroxyl group could be protected as a MOM ether, or it could be converted to other functional groups. Similarly, the bromine atom could be used in cross-coupling reactions to introduce a variety of substituents at the 3-position.
The most direct and common approach to synthesizing this compound and its analogues involves the sequential functionalization of a simpler benzene derivative. The order in which the functional groups are introduced is critical and is dictated by the directing effects of the substituents in electrophilic aromatic substitution reactions and by the compatibility of the functional groups with subsequent reaction conditions. libretexts.orglibretexts.org
A plausible and documented synthetic pathway starts with a precursor where one of the functional groups or its progenitor is already in place. For example, a synthetic route to a closely related analogue involves starting with 3-bromophenol. chemicalbook.com This sequence illustrates a logical progression:
Protection: The phenolic hydroxyl group of 3-bromophenol is protected as a MOM ether using methoxymethyl bromide and a base. This yields 1-bromo-3-(methoxymethoxy)benzene. chemicalbook.com
Functional Group Interconversion: The bromo group on this intermediate could then be transformed. For instance, a lithium-halogen exchange followed by reaction with an electrophile like formaldehyde (B43269) would introduce a hydroxymethyl group.
Final Functionalization: The resulting 3-(methoxymethoxy)benzyl alcohol could then be converted to the target benzyl bromide via reaction with a brominating agent like phosphorus tribromide or N-bromosuccinimide.
An alternative sequential strategy could begin with 3-methylbenzyl alcohol.
Protection: The benzylic alcohol is first protected as a methyl ether to form 1-(methoxymethyl)-3-methylbenzene.
Benzylic Bromination: The methyl group is then selectively brominated, for example using N-bromosuccinimide (NBS) and a radical initiator, to yield this compound. This step takes advantage of the stability of the benzylic radical intermediate.
This latter strategy highlights how controlling the sequence of reactions allows for the specific placement of the desired functional groups on the benzene ring.
Tandem Reaction Sequences in the Synthesis of this compound and its Analogues
Tandem reactions, also known as cascade or domino reactions, offer an efficient and elegant approach to the synthesis of complex molecules by combining multiple bond-forming steps in a single operation without the isolation of intermediates. This methodology is highly valued in organic synthesis for its atom economy, reduced waste generation, and potential to significantly shorten synthetic routes. While a specific, documented tandem reaction for the direct synthesis of this compound is not extensively reported in the literature, the principles of tandem C-H functionalization on substituted toluenes and xylenes (B1142099) provide a strong basis for devising such a synthetic strategy.
The conceptual framework for a tandem synthesis of this compound would involve the sequential and selective functionalization of the two benzylic positions of a suitable precursor, such as 1,3-dimethylbenzene (m-xylene). Such a process would necessitate precise control over the reactivity of each methyl group to achieve the desired bifunctional product in a one-pot sequence.
Hypothetical Tandem Approach
A plausible tandem approach could involve a two-step sequence within a single reaction vessel:
Selective Benzylic C-H Etherification: The first step would involve the selective mono-etherification of one of the methyl groups of m-xylene. Recent advancements in C-H functionalization have demonstrated the feasibility of direct benzylic etherification. researchgate.netnih.govchemrxiv.org This transformation could potentially be achieved through a synergistic deprotonation, halogenation, and substitution sequence, where a benzylic C-H bond is activated and subsequently reacts with methanol or a methoxy source. researchgate.netnih.govchemrxiv.org
In Situ Benzylic Bromination: Following the etherification, the second methyl group would undergo selective benzylic bromination. This could be achieved by introducing a brominating agent, such as N-bromosuccinimide (NBS), and a radical initiator into the same reaction pot.
The success of such a tandem sequence would be highly dependent on the careful selection of catalysts and reaction conditions to ensure the chemoselectivity of each step and to prevent undesired side reactions, such as over-bromination or etherification of both methyl groups.
Insights from Related Tandem Processes
While a direct precedent for the target molecule is scarce, related research on the tandem and one-pot functionalization of toluene (B28343) and its derivatives underscores the potential of this approach. For instance, one-pot aminobenzylation of aldehydes with toluenes has been successfully demonstrated, showcasing the in situ generation of a benzylic nucleophile followed by its reaction with an electrophile. nih.govbohrium.comresearchgate.net Additionally, tandem processes involving the photooxidation of benzyl alcohols to aldehydes, followed by a Knoevenagel condensation, highlight the utility of sequential oxidation and carbon-carbon bond formation in a single pot. uni-regensburg.deresearchgate.net
These examples, while not directly producing this compound, illustrate the broader principles of sequential C-H bond activation and functionalization that could be adapted for the synthesis of bifunctional benzylic compounds. The development of bifunctional catalysts that can mediate two distinct transformations in a compatible manner is a key area of research that could enable such tandem syntheses.
Research Findings in Sequential Benzylic Functionalization
The sequential functionalization of multiple C-H bonds, a concept closely related to tandem reactions, has been explored. Palladium-catalyzed processes, for example, have been developed for the synthesis of benzyl esters through the functionalization of multiple C(sp³)-H bonds with the assistance of a directing group. nih.gov This strategy allows for the controlled and selective introduction of different functional groups at various positions on a benzene ring in a stepwise manner.
The data below summarizes key aspects of related tandem and one-pot benzylic functionalization reactions that inform the potential for a tandem synthesis of this compound.
| Reaction Type | Key Transformation | Catalyst/Reagent System | Significance for Tandem Synthesis | Reference |
|---|---|---|---|---|
| One-Pot Aminobenzylation | Toluene + Aldehyde → 1,2-Diarylethylamine | NaN(SiMe₃)₂ / Cs(O₂CCF₃) | Demonstrates one-pot benzylic C-H activation and subsequent C-C bond formation. | nih.govbohrium.comresearchgate.net |
| Tandem Photooxidation/Knoevenagel Condensation | Benzyl alcohol → Benzylidenemalononitrile | Sodium anthraquinone-1,5-disulfonate / β-alanine | Illustrates a sequential oxidation and C-C bond formation in a single pot. | uni-regensburg.deresearchgate.net |
| Benzylic C-H Etherification | Benzylic C-H → Benzylic C-O | Base-promoted halogen transfer | Provides a potential first step for a tandem etherification-bromination sequence. | researchgate.netnih.govchemrxiv.org |
| Palladium-Catalyzed C-H Functionalization | Multiple C(sp³)-H → C(sp³)-O | Palladium catalyst with directing group | Shows precedent for sequential and selective functionalization of multiple benzylic C-H bonds. | nih.gov |
Reactivity Governed by the Benzylic Bromide Moiety
The C-Br bond at the benzylic position is the most reactive site in this compound. This heightened reactivity is due to the ability of the adjacent benzene ring to stabilize both the transition states of substitution reactions and any radical or cationic intermediates that may form.
Nucleophilic Substitution Reactions (SN1 and SN2)
Benzylic halides, such as this compound, are capable of undergoing nucleophilic substitution through both SN1 and SN2 mechanisms. brainly.comquora.com The specific pathway is influenced by factors like the nature of the nucleophile, the solvent, and the reaction conditions. quora.com
The primary nature of the benzylic carbon in this compound generally favors the SN2 pathway, which involves a backside attack by the nucleophile in a single, concerted step. However, the benzylic position can also stabilize a carbocation intermediate through resonance with the benzene ring, which allows for an SN1 mechanism under certain conditions, particularly with weak nucleophiles in polar protic solvents. brainly.comkhanacademy.org
This compound readily reacts with oxygen nucleophiles, such as alcohols and phenols, to form ethers. This transformation is a classic example of the Williamson ether synthesis, which typically proceeds via an SN2 mechanism. masterorganicchemistry.com In this reaction, an alkoxide or phenoxide ion, generated by deprotonating the corresponding alcohol or phenol with a base, acts as the nucleophile and displaces the bromide ion. masterorganicchemistry.com
Commonly used bases for generating the nucleophilic alkoxide include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH). masterorganicchemistry.compnu.ac.ir The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being effective. pnu.ac.ir
Table 1: Examples of Ether Formation Reactions
| Nucleophile | Reagents and Conditions | Product |
|---|---|---|
| Methanol | NaH, THF | 1-(Methoxymethyl)-3-(methoxymethyl)benzene |
| Ethanol | K2CO3, Acetone | 1-(Ethoxymethyl)-3-(methoxymethyl)benzene |
Nitrogen-containing nucleophiles, such as ammonia, primary amines, and secondary amines, react with this compound to form the corresponding substituted amines. openstax.org These reactions are valuable for introducing nitrogen-containing functional groups into the molecule. organic-chemistry.org The alkylation of amines with benzylic halides can proceed to form primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. openstax.orglibretexts.org
A common challenge in these reactions is over-alkylation, where the initially formed amine product, which is also nucleophilic, reacts further with the starting halide. openstax.org To control this, an excess of the amine nucleophile is often used. openstax.org
The reaction with pyridine, a tertiary amine, leads to the formation of a stable pyridinium (B92312) salt. nih.govwikipedia.org This type of reaction, known as the Menschutkin reaction, is a classic example of an SN2 reaction. researchgate.net
Table 2: Examples of Reactions with Nitrogen Nucleophiles
| Nucleophile | Reagents and Conditions | Product |
|---|---|---|
| Ammonia | Excess NH3, Ethanol | 3-(Methoxymethyl)benzylamine |
| Diethylamine | K2CO3, Acetonitrile | N,N-Diethyl-3-(methoxymethyl)benzylamine |
Carbon-based nucleophiles, such as enolates derived from β-dicarbonyl compounds or organometallic reagents, can also displace the bromide in this compound. These alkylation reactions are a powerful tool for forming new carbon-carbon bonds.
For instance, the reaction with diethyl malonate in the presence of a base like sodium ethoxide generates a new C-C bond, leading to the formation of a substituted malonic ester. This product can then be further manipulated synthetically.
Table 3: Example of Alkylation with a Carbon Nucleophile
| Nucleophile | Reagents and Conditions | Product |
|---|
Radical Reactions and Benzylic Radical Generation
Beyond nucleophilic substitution, the benzylic bromide moiety of this compound can participate in radical reactions. Homolytic cleavage of the C-Br bond generates a stable 3-(methoxymethyl)benzyl radical. The stability of this radical is attributed to the resonance delocalization of the unpaired electron onto the adjacent benzene ring.
In recent years, visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from organic halides. rsc.org Benzylic bromides are suitable substrates for these transformations. semanticscholar.orgewha.ac.krnih.gov In a typical photoredox cycle, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and becomes excited. rsc.org This excited state can then engage in a single-electron transfer (SET) with the benzylic bromide, leading to the formation of the benzylic radical and a bromide anion. nih.gov
These photochemically generated benzylic radicals can then participate in various synthetic transformations, including coupling reactions or additions to alkenes. semanticscholar.orgewha.ac.krnih.govnih.gov For example, the photoredox-catalyzed coupling of benzylic bromides can lead to the formation of bibenzyl derivatives. semanticscholar.orgewha.ac.krnih.gov
Table 4: General Scheme for Visible Light-Mediated Benzylic Radical Generation
| Substrate | Conditions | Intermediate | Potential Products |
|---|
Cooperative Catalytic Strategies
Recent advancements in organic synthesis have highlighted the power of cooperative catalysis, where multiple catalytic cycles work in concert to achieve transformations that are difficult or impossible with a single catalyst. In the context of benzylic halides like this compound, a notable cooperative strategy involves the combination of nucleophilic catalysis and photocatalysis to generate benzylic radicals for subsequent reactions.
A study by Hanumanthu and Weaver (2024) details a general method for the Giese coupling of a wide array of benzyl chlorides and bromides with electron-deficient alkenes using a cooperative catalytic system. nih.govorganic-chemistry.orgnih.govacs.orgresearchgate.netacs.org This approach addresses the challenge of the highly variable and structurally dependent reduction potentials of benzylic halides, which complicates the use of a single set of conditions for their direct single-electron reduction.
The strategy employs a dual catalytic cycle:
Nucleophilic Catalysis: A nucleophilic catalyst, such as lutidine, displaces the benzylic halide to form a lutidinium salt intermediate. This in situ activation step is crucial as it creates an intermediate with a lower and more consistent reduction potential across a range of substrates.
Photocatalysis: A photocatalyst, upon excitation with visible light, engages in a single-electron transfer (SET) with the lutidinium salt, generating a benzylic radical. This radical can then participate in various bond-forming reactions, such as the Giese addition to electron-deficient alkenes.
The proposed mechanism involves the photocatalyst absorbing a photon and reaching an excited state. It is then reductively quenched by an amine, generating a reduced form of the photocatalyst. Concurrently, lutidine reacts with the benzylic halide to form the lutidinium salt. The reduced photocatalyst then transfers an electron to the lutidinium salt, which fragments to produce the benzylic radical and regenerate the lutidine catalyst. This benzylic radical can then add to an alkene, and the resulting radical intermediate is subsequently reduced and protonated to yield the final product.
While this compound was not explicitly listed as a substrate in this study, its structural similarity to the investigated electron-rich benzylic bromides suggests it would be a viable participant in this cooperative catalytic transformation. The methoxymethyl group is expected to be stable under these mild, photocatalytic conditions.
Organometallic Cross-Coupling Reactions
The bromomethyl group of this compound is an excellent electrophile for a variety of organometallic cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Transition metals, particularly palladium and nickel, are pivotal in catalyzing these transformations.
Palladium-Catalyzed Transformations of Benzylic Halides
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Benzylic halides are common substrates in these reactions, readily undergoing oxidative addition to a palladium(0) complex to initiate the catalytic cycle. A variety of palladium-catalyzed reactions involving benzylic halides have been developed, including Suzuki-Miyaura, Stille, and Sonogashira couplings, as well as carbonylation and amination reactions. organic-chemistry.orgresearchgate.net
The general mechanism for these transformations involves the oxidative addition of the benzylic halide to a Pd(0) species, forming a benzyl-Pd(II)-halide intermediate. This is followed by transmetalation with an organometallic reagent (in the case of coupling reactions) or insertion of a reactant like carbon monoxide. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.
While specific studies detailing the palladium-catalyzed transformations of this compound are not prevalent, the reactivity of analogous compounds provides strong evidence for its utility. For instance, the Suzuki-Miyaura coupling of benzylic halides with arylboronic acids is a well-established method for the synthesis of diarylmethanes. These reactions are typically carried out in the presence of a palladium catalyst and a base. The methoxymethyl group in this compound is generally stable under these conditions.
Nickel-Catalyzed Functionalization with Alkenylaluminum Reagents
Nickel catalysis offers a cost-effective and often complementary alternative to palladium. Nickel catalysts are particularly effective in cross-coupling reactions involving sp³-hybridized carbon centers, such as the bromomethyl group in this compound.
Nickel-catalyzed cross-coupling reactions of benzylic halides with various organometallic reagents, including Grignard reagents, organozincs, and organoboranes, have been extensively studied. A particularly relevant transformation is the coupling with alkenylaluminum reagents, which provides a direct route to allylic arenes.
The mechanism of these nickel-catalyzed reactions typically involves a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. The reaction is initiated by the oxidative addition of the benzylic bromide to a low-valent nickel species. Subsequent transmetalation with the alkenylaluminum reagent, followed by reductive elimination, yields the allylic arene product and regenerates the active nickel catalyst.
Although a specific example utilizing this compound in a nickel-catalyzed coupling with an alkenylaluminum reagent is not readily found in the literature, the general success of this methodology with other substituted benzylic bromides suggests its applicability. The reaction conditions are typically mild, and the MOM ether is expected to remain intact.
Other Transition Metal Catalysis for C-C and C-Heteroatom Bond Formation
Beyond palladium and nickel, other transition metals such as copper, iron, and cobalt have been employed to catalyze the formation of C-C and C-heteroatom bonds using benzylic halides. These metals can offer unique reactivity and selectivity profiles.
For instance, copper-catalyzed reactions are well-suited for the formation of C-O, C-S, and C-N bonds. The reaction of this compound with alcohols, thiols, or amines in the presence of a copper catalyst and a base would provide access to the corresponding benzyl ethers, thioethers, and amines.
Iron and cobalt catalysts, being more earth-abundant and less expensive, are gaining increasing attention. They can catalyze a range of cross-coupling reactions, often proceeding through radical pathways. The reaction of benzylic halides with various nucleophiles can be promoted by these metals, offering a sustainable approach to C-C and C-heteroatom bond formation.
A transition-metal-free approach for the formation of C-O, C-S, and C-N bonds at the benzylic position has also been reported, utilizing a combination of t-BuOK and 18-crown-6 (B118740) to couple benzyl ammonium salts with various heteroatom nucleophiles. organic-chemistry.org This highlights the diverse strategies available for the functionalization of the benzylic position.
Homologation Reactions via C-C Bond Insertion
Homologation reactions, which involve the insertion of a carbon unit into an existing bond, offer a powerful strategy for skeletal diversification. Recently, a method for the formal insertion of diazo compounds into the C(sp²)-C(sp³) bond of electron-rich benzyl bromide derivatives has been reported, providing a novel route to homologated products. nih.govacs.orgnih.govresearchgate.netumn.edu
This reaction is catalyzed by a simple Lewis acid, such as SnBr₄, and proceeds through a fascinating mechanistic pathway involving a phenonium ion intermediate. The proposed mechanism begins with the reaction of the electron-rich benzyl bromide with the diazo compound, facilitated by the Lewis acid. This leads to the formation of a stabilized benzylic carbocation, which then generates an alkyl diazonium ion. Loss of nitrogen from this intermediate triggers the neighboring group participation of the aryl ring, resulting in the formation of a phenonium ion. The regioselective opening of this phenonium ion by the bromide counterion leads to the final homologated product, which contains a benzylic quaternary center and an alkyl bromide that can be further functionalized.
The success of this reaction is highly dependent on the electronic nature of the benzyl bromide, with electron-donating groups on the aromatic ring being crucial for the stabilization of the cationic intermediates. Given that the methoxymethyl group is an ortho, para-directing group and can be considered as having some electron-donating character through resonance, it is plausible that this compound could undergo this homologation reaction. The reaction of 4-methoxybenzyl bromide with a trifluoromethyl diazo compound proceeded in good yield, supporting the feasibility of this transformation with alkoxy-substituted benzyl bromides. acs.org
| Substrate | Diazo Compound | Catalyst | Product | Yield (%) |
| 4-Methoxybenzyl bromide | Trifluoromethyl diazo | SnBr₄ | Homologated bromide | 75 |
| Benzyl bromide with allyl ether | Trifluoromethyl diazo | SnBr₄ | Homologated bromide | Good |
| Benzyl bromide with propargyl ether | Trifluoromethyl diazo | SnBr₄ | Homologated bromide | Good |
| 3-Bromomethylindole | Trifluoromethyl diazo | SnBr₄ | Homologated bromide | Good |
This table is based on data for analogous compounds and illustrates the potential of this reaction.
Reactivity of the Methoxymethyl (MOM) Ether Moiety
The methoxymethyl (MOM) ether in this compound serves as a protecting group for the corresponding benzyl alcohol. The reactivity of this group is a critical consideration in the synthetic planning involving this compound.
MOM ethers are generally stable under a variety of conditions, including strongly basic, nucleophilic, and reductive environments. This stability allows for a wide range of chemical transformations to be carried out on the bromomethyl group without affecting the MOM ether. For example, Grignard reactions, organolithium chemistry, and many transition-metal-catalyzed cross-coupling reactions can be performed chemoselectively at the benzylic bromide position.
However, the MOM ether is susceptible to cleavage under acidic conditions. The mechanism of cleavage involves protonation of the ether oxygen, followed by the departure of methanol and the formation of an oxocarbenium ion. This ion is then trapped by a nucleophile, such as water, to yield the deprotected alcohol and formaldehyde. A variety of Brønsted and Lewis acids can be used to effect this deprotection.
A study on the chemoselective transformations of aromatic methoxymethyl ethers revealed that they behave differently from their aliphatic counterparts upon treatment with trialkylsilyl triflate and 2,2'-bipyridyl. nih.gov Aromatic MOM ethers are first converted to silyl (B83357) ethers, which can then be hydrolyzed to the parent alcohols. This differential reactivity could potentially be exploited for the selective manipulation of MOM ethers in the presence of other functional groups.
The presence of both a reactive benzylic bromide and a moderately labile MOM ether in this compound allows for a range of selective transformations. By carefully choosing the reaction conditions, one can selectively react at the bromomethyl position while leaving the MOM ether intact, or vice versa. This dual functionality makes this compound a versatile building block in multistep organic synthesis.
Acid-Catalyzed Cleavage Mechanisms
While specific studies on the acid-catalyzed cleavage of this compound are not extensively documented in the literature, the mechanism can be inferred from the well-established principles of acid-catalyzed ether cleavage. The process is initiated by the protonation of the ether oxygen of the methoxymethyl group by a strong acid, such as HBr or HI. This protonation converts the methoxy group into a good leaving group (methanol).
The subsequent step involves the nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) on the benzylic carbon. This can proceed through either an SN1 or SN2 mechanism. Given that a secondary benzylic carbocation would be formed at the 3-(methoxymethyl) position, an SN1 pathway is plausible due to the resonance stabilization of the benzylic carbocation by the benzene ring. However, the presence of a strong nucleophile and the primary nature of the carbon in the methoxymethyl group also allow for a competitive SN2 pathway.
The general mechanism is as follows:
Protonation of the ether oxygen: CH₃OCH₂-C₆H₄-CH₂Br + H⁺ ⇌ [CH₃O(H)CH₂-C₆H₄-CH₂Br]⁺
Nucleophilic attack and cleavage:
SN1 Pathway: The protonated ether dissociates to form a benzylic carbocation and methanol. The carbocation is then attacked by the halide ion. [CH₃O(H)CH₂-C₆H₄-CH₂Br]⁺ → ⁺CH₂-C₆H₄-CH₂Br + CH₃OH ⁺CH₂-C₆H₄-CH₂Br + Br⁻ → BrCH₂-C₆H₄-CH₂Br
SN2 Pathway: The halide ion directly attacks the carbon of the protonated methoxymethyl group, displacing methanol in a concerted step. Br⁻ + [CH₃O(H)CH₂-C₆H₄-CH₂Br]⁺ → BrCH₂-C₆H₄-CH₂Br + CH₃OH
The reaction ultimately leads to the formation of 1,3-bis(bromomethyl)benzene (B165771) and methanol. The specific pathway that predominates will depend on the reaction conditions, such as the nature of the acid, the solvent, and the temperature.
Lewis Acid-Mediated Deprotection
Lewis acids are frequently employed for the deprotection of ether protecting groups. In the case of this compound, a Lewis acid (e.g., BBr₃, AlCl₃, SnCl₄) can coordinate to the oxygen atom of the methoxymethyl group. This coordination enhances the leaving group ability of the methoxy group, facilitating its cleavage.
The mechanism of Lewis acid-mediated deprotection is analogous to the acid-catalyzed cleavage. The Lewis acid activates the ether, making the benzylic carbon more electrophilic. A nucleophile, which can be the conjugate base of the Lewis acid or another nucleophile present in the reaction mixture, then attacks the activated carbon, leading to the cleavage of the C-O bond.
For instance, with a Lewis acid like SnBr₄, the reaction can be initiated to form a more reactive intermediate. This has been observed in the homologation reactions of electron-rich benzyl bromide derivatives, where the Lewis acid coordinates to the bromide, facilitating an SN1-type reaction. nih.gov While this example involves activation of the bromomethyl group, a similar activation of the methoxymethyl ether by a Lewis acid is a standard synthetic transformation.
Stability Profile under Diverse Synthetic Conditions
The stability of this compound is a crucial consideration in its application in multi-step syntheses. The presence of the reactive bromomethyl group makes the compound susceptible to nucleophilic substitution and elimination reactions.
Stability towards Nucleophiles: The bromomethyl group is a good electrophile and will react readily with a variety of nucleophiles (e.g., amines, alkoxides, cyanides) via SN2 reactions. chemimpex.com The rate of these reactions is influenced by the electron density of the aromatic ring; electron-donating groups generally increase the reactivity of benzyl bromides towards nucleophilic attack. researchgate.net In the case of this compound, the methoxymethyl group is in a meta position and thus has a minimal electronic effect on the bromomethyl group's reactivity.
Stability in Acidic and Basic Conditions:
Acidic Conditions: As discussed, the methoxymethyl group is susceptible to cleavage under strong acidic conditions. The bromomethyl group is generally stable to acidic conditions, although strong acids can promote side reactions.
Basic Conditions: The compound is generally stable under mild basic conditions. However, strong bases can induce elimination reactions (E2) to form a methylenearene intermediate, although this is less common for benzylic halides compared to secondary and tertiary alkyl halides. The methoxymethyl group is stable to most basic conditions.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Bromomethyl Group Reactivity | Methoxymethyl Group Reactivity | Overall Stability |
| Strong Acids (e.g., HBr, HI) | Generally stable | Cleavage to alcohol/halide | Unstable |
| Strong Lewis Acids (e.g., BBr₃) | Can be activated | Cleavage | Unstable |
| Strong Bases (e.g., NaOH, KOtBu) | Potential for elimination | Stable | Moderately stable |
| Nucleophiles (e.g., CN⁻, N₃⁻) | High reactivity (SN2) | Stable | Reactive |
| Mild Acids (e.g., acetic acid) | Stable | Generally stable | Stable |
| Mild Bases (e.g., NaHCO₃) | Stable | Stable | Stable |
| Light and Air | Potential for decomposition | Stable | Moderately stable |
Interplay and Orthogonal Reactivity of Bromomethyl and Methoxymethyl Groups
The presence of two distinct functional groups in this compound allows for selective transformations, a concept known as chemoselectivity. The ability to react one group while leaving the other intact is a cornerstone of modern organic synthesis, often referred to as orthogonal reactivity.
Influence on Reaction Kinetics and Thermodynamics
The electronic properties of the substituents influence the kinetics and thermodynamics of reactions involving this compound.
Kinetics:
Nucleophilic Substitution at the Bromomethyl Group: The rate of SN2 reactions at the benzylic carbon is sensitive to the electronic nature of the aromatic ring. While the meta-positioned methoxymethyl group does not provide direct resonance stabilization to the transition state, its inductive effect can have a minor influence on the reaction rate. Studies on substituted benzylamines reacting with benzyl bromide have shown that electron-donating groups like methoxy increase the reaction rate. researchgate.net
Cleavage of the Methoxymethyl Group: The rate of acid-catalyzed cleavage of the methoxymethyl ether is dependent on the stability of the resulting benzylic carbocation (in an SN1 pathway) or the susceptibility to nucleophilic attack (in an SN2 pathway). The presence of the electron-withdrawing bromine atom on the ring (via the bromomethyl group) can slightly destabilize the carbocation intermediate, potentially slowing down an SN1 cleavage relative to an unsubstituted analogue.
Thermodynamics: The thermodynamic stability of the products will govern the position of equilibrium in reversible reactions. In the acid-catalyzed cleavage of the methoxymethyl group, the formation of the more stable 1,3-bis(bromomethyl)benzene and methanol is thermodynamically favored. For nucleophilic substitution reactions at the bromomethyl position, the thermodynamics will be dictated by the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed.
Applications and Advanced Functionalization in Organic Synthesis
Role as a Versatile Synthetic Intermediate
1-(Bromomethyl)-3-(methoxymethyl)benzene is a versatile reagent primarily due to the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution and cross-coupling reactions. chemimpex.com This reactivity allows for the facile introduction of the 3-(methoxymethyl)benzyl moiety into various molecular scaffolds, making it an essential building block for constructing more complex molecules. chemimpex.com
The compound serves as a foundational component in the synthesis of elaborate aromatic and heteroaromatic structures. The reactive bromomethyl group can be used to alkylate a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, it is utilized in the diastereoselective alkylation of chiral succinic acid derivatives. scientificlabs.com Its application extends to the synthesis of diverse and complex molecules, including nitrogen-containing heteroaromatic systems which are prevalent in pharmaceuticals and functional materials. sigmaaldrich.comnih.gov
A notable example is its use in synthesizing a substituted 1,2,3-triazole, a prominent heteroaromatic ring system in medicinal chemistry. The ability to readily form such complex structures underscores its importance as a versatile synthetic intermediate. sigmaaldrich.com
Table 1: Examples of Complex Molecules Synthesized Using this compound
| Product Compound | Class of Compound | Synthetic Utility |
|---|---|---|
| 6-(3-methoxyphenyl)-hexane-2,4-dione | Aromatic diketone | Intermediate for further chemical transformations. scientificlabs.com |
| 1-(3-methoxybenzyl)-5-(1-methyl-1H-imidazol-5-yl)-1H-1,2,3-triazole | Heteroaromatic system | Building block for pharmacologically active compounds. scientificlabs.com |
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. tcichemicals.com These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. tcichemicals.com While specific, documented examples of this compound in cascade or multicomponent reactions are not extensively detailed in current literature, its structural features make it a prime candidate for such transformations. Reagents with reactive leaving groups like benzylic bromides are often employed in MCRs to introduce specific aromatic fragments into the final product. The development of novel MCRs often involves screening building blocks like this compound to access diverse chemical libraries. researchgate.net
Preparation of Biologically Relevant Molecules and Medicinal Chemistry Intermediates
The 3-(methoxymethyl)benzyl scaffold is a recurring motif in various biologically active compounds. Consequently, this compound is a valuable precursor in medicinal chemistry for accessing potential drug candidates and other pharmacologically relevant molecules. chemimpex.com
This intermediate is particularly useful in the synthesis of molecules targeted for pharmaceutical applications, including those aimed at treating neurological disorders. chemimpex.com Its ability to participate in the construction of complex organic structures allows chemists to create diverse chemical libraries for drug discovery programs. chemimpex.com The synthesis of substituted amines and heteroaromatics from this starting material provides access to scaffolds known to possess a wide range of biological activities. sigmaaldrich.com
Beyond direct pharmacological agents, this compound is a precursor for specialized and structurally complex molecules that serve as intermediates for further synthetic elaboration. Its utility is demonstrated in the preparation of intricate chiral molecules and substituted amines, which can be key components of larger, functional molecular systems. scientificlabs.com
Table 2: Intermediates for Biologically Relevant Molecules from this compound
| Precursor | Target Molecule Type | Potential Application Area |
|---|---|---|
| This compound | N-(3-methoxybenzyl)-N-(1-methyl-1-phenylethyl)-amine scientificlabs.com | Intermediate for chiral ligands or biologically active amines. |
| This compound | Substituted triazoles scientificlabs.com | Core structures in medicinal chemistry (e.g., antifungal, anticancer). |
Materials Science Applications
The application of this compound extends into the realm of materials science. The reactive nature of the bromomethyl group allows it to function as a site for polymerization or for grafting onto existing polymer backbones. This compound is used in the development of novel polymer materials, where its incorporation can enhance properties such as thermal stability and mechanical strength. chemimpex.com
While direct examples of polymerization are specific, the utility of related bromomethylated aromatic compounds provides a strong precedent. For example, 1,3,5-Tris(bromomethyl)benzene, a related molecule with three reactive sites, is employed as a monomer for synthesizing dendrimers and light-emitting oligomers. This highlights the potential of the bromomethyl functionality on a benzene (B151609) core to act as a crucial building block for advanced materials, including nanoporous organic polymers and other functional materials. guidechem.comrsc.org
Monomers for Polymer Synthesis
This compound serves as a valuable monomer in the synthesis of various functional polymers. The presence of the highly reactive benzyl (B1604629) bromide moiety allows it to participate in a range of polymerization reactions, primarily through nucleophilic substitution pathways. This reactivity is analogous to other halomethylated aromatic compounds, which are widely used in polymer chemistry. tandfonline.com
One of the primary polymerization methods involving this type of monomer is polycondensation. For instance, research has demonstrated the successful nucleophilic substitution polycondensation between 1,3-dicarbonyl compounds and α,α'-dibromo xylene, a related difunctional monomer. researchgate.net This suggests that this compound could react with various dinucleophiles to form polymers with the methoxymethyl group as a pendant functionality. This pendant group can then be used for further modifications or to tune the polymer's properties, such as solubility and thermal stability.
The benzyl bromide group is also susceptible to forming a carbocation, making it a suitable monomer for cationic polymerization, particularly when copolymerized with electron-rich olefins like styrene (B11656) or vinyl ethers. researchgate.net The resulting polymers would incorporate the 3-(methoxymethyl)benzyl unit, offering a route to materials with tailored refractive indices, thermal properties, or gas permeability, depending on the comonomers used.
The table below summarizes potential polymerization reactions involving this compound based on the known reactivity of similar benzyl halides.
| Polymerization Type | Co-reactant/Initiator Example | Resulting Polymer Structure Feature | Potential Application |
| Polycondensation | Bisphenols, Dithiols, Diamines | Alternating copolymer with ether, thioether, or amine linkages in the backbone | High-performance plastics, specialty elastomers |
| Cationic Polymerization | Styrene, Divinylbenzene | Random copolymer with pendant 3-(methoxymethyl)benzyl groups | Resins, functional coatings, thermosets |
| Polyalkylation | Active methylene (B1212753) compounds | Polymer with backbone containing substituted benzene rings | Functional materials with tunable electronic properties |
This table presents potential applications based on the reactivity of the benzyl bromide functional group.
Scaffolds for Dendrimer and Supramolecular Assembly
The structure of this compound is well-suited for the construction of highly branched, tree-like molecules known as dendrimers. Bromomethyl arenes are frequently utilized as polyfunctional core molecules from which dendritic structures are grown. researchgate.net A close analog, 1,3,5-tris(bromomethyl)benzene, is a well-established monomer for synthesizing dendrimers, acting as a trifunctional core.
By analogy, this compound can be employed in dendrimer synthesis in several ways:
As a branching unit: In a convergent synthesis approach, this molecule could be reacted with pre-synthesized dendritic wedges (dendrons), attaching them to the benzene core. nih.gov
As a functional surface group: It can be attached to the periphery of a growing dendrimer in the final step of a divergent synthesis, introducing both a methoxymethyl group and a reactive handle (by converting the bromo- group) for further functionalization. mdpi.com
The methoxymethyl group offers an additional site for modification, allowing for the creation of dendrimers with complex, multifunctional surfaces. This is critical for applications in areas like drug delivery, catalysis, and nanoscale containers. nih.gov
In supramolecular chemistry, molecules with specific recognition sites can self-assemble into larger, ordered structures. While direct examples involving this compound are not prominent, related benzene derivatives with multiple functional groups, such as benzene-1,3,5-tricarboxylic acid, are known to form extensive hydrogen-bonded networks and other supramolecular assemblies. rsc.org The functional groups of this compound could be chemically transformed into units (e.g., amides, carboxylic acids) that can participate in directed, non-covalent interactions, leading to the formation of fibers, gels, or other complex architectures. nih.gov
Strategies for Late-Stage Functionalization
Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and drug discovery that involves modifying a complex molecule in the final steps of its synthesis to rapidly generate analogs. chemrxiv.org this compound and its derivatives are excellent candidates for LSF due to the presence of multiple reactive sites.
The primary handle for LSF is the bromomethyl group . This electrophilic site readily undergoes nucleophilic substitution (SN2) reactions with a wide array of nucleophiles. This allows for the introduction of diverse functional groups at a late stage. For example, a complex molecule containing this moiety can be easily converted into amines, azides, thiols, ethers, and esters, or used to form new carbon-carbon bonds. nih.gov
Another avenue for LSF is the aromatic ring . The benzene ring can undergo electrophilic aromatic substitution. The existing methoxymethyl and bromomethyl groups act as directors, influencing the position of incoming electrophiles. This allows for the regioselective introduction of nitro, halogen, or acyl groups, further diversifying the molecular scaffold. rsc.org
Furthermore, post-polymerization modification represents a form of LSF applied to macromolecules. utexas.edu If this compound is used as a monomer, the resulting polymer will have pendant methoxymethylbenzyl groups. The benzylic position and the aromatic ring remain accessible for further chemical transformations, allowing for the tailoring of the polymer's properties after its initial synthesis. researchgate.net
The table below outlines potential late-stage functionalization strategies for derivatives containing the this compound core.
| Functionalization Site | Reaction Type | Reagent Example | Introduced Functionality |
| Bromomethyl Group | Nucleophilic Substitution | Sodium Azide (NaN₃) | Azide (-N₃) |
| Nucleophilic Substitution | Potassium Thioacetate (KSAc) | Thiol (after hydrolysis) | |
| C-C Bond Formation | Grignard Reagents (R-MgBr) | Alkyl/Aryl Group | |
| Aromatic Ring | Electrophilic Nitration | HNO₃/H₂SO₄ | Nitro Group (-NO₂) |
| Friedel-Crafts Acylation | Acyl Chloride/AlCl₃ | Acyl Group (-COR) | |
| Methoxymethyl Group | Ether Cleavage | Boron Tribromide (BBr₃) | Hydroxymethyl Group (-CH₂OH) |
This table illustrates potential chemical modifications based on the known reactivity of the functional groups present in the molecule.
Theoretical and Computational Investigations of 1 Bromomethyl 3 Methoxymethyl Benzene
Mechanistic Studies of Benzylic Bromide Reactions
Benzylic bromides are a class of organic compounds that exhibit heightened reactivity in nucleophilic substitution reactions due to the proximity of the aromatic ring. The stability of the benzylic carbocation or the transition state leading to it plays a crucial role in these reactions. Computational chemistry provides powerful tools to investigate the mechanisms of these reactions at a molecular level, offering insights that are often difficult to obtain through experimental means alone.
Computational methods, particularly density functional theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. For a benzylic bromide like 1-(bromomethyl)-3-(methoxymethyl)benzene, substitution reactions can proceed through either an SN1 or SN2 mechanism, or a borderline pathway.
In an SN1 mechanism, the rate-determining step is the formation of a benzylic carbocation. Computational models can calculate the energy barrier for the C-Br bond cleavage and the structure of the resulting carbocation intermediate. The resonance stabilization of this carbocation by the benzene (B151609) ring is a key factor in the feasibility of this pathway. chemistrysteps.com
For an SN2 mechanism, the reaction occurs in a single concerted step where the nucleophile attacks the benzylic carbon while the bromide ion departs. Computational elucidation of the SN2 transition state reveals a trigonal bipyramidal geometry at the benzylic carbon. researchgate.net The energy of this transition state determines the reaction rate. DFT computations on substituted benzyl (B1604629) bromides have shown that electron-donating groups on the aromatic ring can lower the activation energy, thus accelerating the reaction. researchgate.net
A hypothetical reaction profile for a substitution reaction of a benzylic bromide is presented in the table below, illustrating the type of data obtained from computational studies.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Benzylic Bromide + Nucleophile | 0 |
| SN2 Transition State | Trigonal bipyramidal geometry | +20 to +25 |
| SN1 Intermediate | Benzylic carbocation + Bromide ion | +10 to +15 |
| Products | Substituted Benzyl Compound + Bromide ion | -10 |
Note: The energy values are hypothetical and for illustrative purposes only.
Reaction coordinate analysis involves mapping the lowest energy path from reactants to products. This analysis provides a detailed picture of the changes in geometry and energy throughout the reaction. For certain substituted benzylic systems, neighboring group participation can lead to the formation of cyclic intermediates, such as a phenonium ion. While less common for simple benzyl bromides, computational studies can explore the possibility of such intermediates. A reaction coordinate analysis would show two transition states and an intermediate, in contrast to the single transition state of an SN2 reaction or the single intermediate of an SN1 reaction. Computational studies on related systems have investigated the potential for such intermediates, though they are more commonly associated with β-aryl halides. chemrxiv.org
Conformational Analysis and Stereoelectronic Effects
The three-dimensional structure and conformational flexibility of a molecule can significantly influence its reactivity. This is particularly true for molecules with flexible side chains, such as the methoxymethyl group in this compound.
Computational methods are used to explore the conformational landscape of a molecule to identify the most stable conformers. For benzyl methyl ether, a simpler analogue of the methoxymethylbenzene moiety, studies have revealed the coexistence of multiple stable conformers (gauche and trans) that differ by the dihedral angle of the C-C-O-C bond. nih.govnih.gov The relative energies of these conformers determine their population at a given temperature.
Stereoelectronic effects are orbital interactions that depend on the geometry of the molecule. pharmacy180.com For instance, the orientation of the methoxymethyl group relative to the benzene ring can influence the electron density of the aromatic system and the reactivity of the benzylic bromide. Hyperconjugation and other orbital interactions can stabilize certain conformations over others, and these effects can be quantified through methods like Natural Bond Orbital (NBO) analysis. nih.gov These analyses provide insights into electron delocalization from lone pairs or bonding orbitals into antibonding orbitals, which can affect bond lengths, bond strengths, and ultimately, the reactivity of the molecule.
Future Directions and Emerging Research Opportunities
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is paramount for unlocking the full synthetic potential of 1-(Bromomethyl)-3-(methoxymethyl)benzene. Future research will likely focus on catalysts that offer superior control over reaction outcomes, particularly in terms of selectivity and efficiency. The methoxymethyl group can influence the electronic properties of the aromatic ring, which in turn affects the reactivity of the bromomethyl group.
Key areas of research include the design of transition-metal catalysts for cross-coupling reactions. For instance, palladium, nickel, or copper-based catalysts could be optimized to facilitate reactions with a wide range of nucleophiles, such as organoboron compounds (Suzuki coupling), organozinc reagents (Negishi coupling), and amines (Buchwald-Hartwig amination). The goal is to develop systems that operate under mild conditions with low catalyst loadings, minimizing waste and cost. Research into cooperative catalysis, where a nucleophilic catalyst like lutidine is used alongside a photocatalyst, has shown promise for activating benzyl (B1604629) bromides for radical-based transformations, a strategy that could be applied here. acs.org
Another promising avenue is the development of catalysts for C-H activation, allowing for direct functionalization of the aromatic ring without pre-installation of functional groups. This would enable the synthesis of more complex derivatives of this compound in a more atom-economical fashion.
Table 1: Potential Catalytic Systems for Transformations of this compound
| Catalytic System | Reaction Type | Potential Advantage | Relevant Research Context |
|---|---|---|---|
| Palladium/Nickel Complexes with Custom Ligands | Cross-Coupling (e.g., Suzuki, Negishi) | High functional group tolerance and efficiency. | Standard in modern organic synthesis for C-C bond formation. |
| Copper-based Catalysts | Coupling with Amines, Thiols | Lower cost compared to palladium and unique reactivity. | Increasingly used for heteroatom coupling reactions. |
| Iridium/Ruthenium Photoredox Catalysts | Radical-mediated Transformations | Mild reaction conditions using visible light. researchgate.net | Enables novel bond formations not accessible via thermal methods. acs.org |
| Rhodium/Iridium Catalysts | C-H Activation/Functionalization | Direct modification of the benzene (B151609) ring. | A frontier in catalysis for step-economic synthesis. |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis represent green and powerful alternatives to traditional synthetic methods. These techniques often proceed under ambient temperature and pressure, utilizing light or electricity to drive chemical reactions. For this compound, these methods open up new reaction pathways.
Visible-light photoredox catalysis, for example, can be used to generate a benzyl radical from the C-Br bond. nih.gov This highly reactive intermediate can then participate in a variety of transformations, including Giese additions to electron-deficient alkenes, allowing for the formation of complex carbon skeletons. acs.org Researchers are developing increasingly efficient photocatalysts, such as iridium and ruthenium complexes, as well as organic dyes, to mediate these reactions with high quantum yields. researchgate.net Studies on other benzyl bromides have shown that photocatalytic methods can be mild, atom-economical, and highly compatible with a broad range of functional groups. nih.gov
Electrocatalysis offers another avenue for controlled single-electron transfer processes. By tuning the applied potential, the selective reduction or oxidation of the substrate can be achieved. This could be used to initiate radical or ionic reactions of this compound, providing a complementary approach to photocatalysis for bond formation and functionalization.
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering benefits such as enhanced safety, better process control, and easier scalability. beilstein-journals.org The physical properties of this compound make it a suitable candidate for integration into flow chemistry platforms.
Flow systems can significantly improve heat and mass transfer, which is particularly advantageous for highly exothermic or rapid reactions. beilstein-journals.org For instance, photocatalytic reactions involving this compound could be performed in microreactors with transparent tubing, ensuring uniform irradiation of the reaction mixture and leading to higher efficiency and shorter reaction times compared to batch setups. researchgate.netacs.org Automated synthesis platforms, which combine flow reactors with online analytics and robotic handling, could use this compound as a key building block for the rapid generation of compound libraries for drug discovery or materials science. dntb.gov.uathieme-connect.de Such systems can systematically vary reaction parameters to quickly optimize conditions or explore a wide range of derivatives.
Application in Asymmetric Synthesis and Chiral Molecule Construction
The construction of chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis, particularly in the pharmaceutical industry. This compound can serve as a prochiral substrate in asymmetric synthesis.
Future research could focus on the development of catalytic enantioselective nucleophilic substitution reactions. By employing a chiral catalyst, such as a chiral phase-transfer catalyst or a chiral transition-metal complex, the substitution of the bromide with various nucleophiles could proceed with high enantioselectivity. This would provide access to a wide range of chiral molecules containing the 3-(methoxymethyl)benzyl moiety. For example, asymmetric alkylation of enolates or their equivalents with this compound using a chiral ligand-metal complex could establish a new stereocenter with high fidelity. The synthesis of optically active trifluoromethylated amines has been achieved through the catalytic isomerization of imines, demonstrating a pathway for creating chiral amine products. nih.gov Similar strategies could be adapted for derivatives of this compound.
Design of New Functional Materials and Advanced Chemical Probes
The unique substitution pattern of this compound makes it an attractive building block for the design of new functional materials and advanced chemical probes.
In materials science, this compound could be used as a monomer or cross-linker in the synthesis of polymers with tailored properties. The benzyl bromide group can be readily converted into other functional groups suitable for polymerization. The presence of the methoxymethyl group could impart specific solubility characteristics or act as a site for post-polymerization modification. Furthermore, its rigid aromatic core could be incorporated into the design of liquid crystals or organic light-emitting diode (OLED) materials. Its structural relative, 1,3,5-Tris(bromomethyl)benzene, is a known starting material for branched ligands and supramolecular structures, highlighting the potential for creating complex architectures from bromomethylated benzene cores. nih.govresearchgate.net
In medicinal chemistry and chemical biology, the 3-(methoxymethyl)benzyl group could be incorporated into biologically active molecules to probe structure-activity relationships. It can also be used to synthesize chemical probes, which are specialized molecules designed to selectively interact with a biological target, such as a protein or enzyme. nih.gov The compound could act as a reactive handle to covalently attach a fluorescent dye or an affinity tag to a molecule of interest, enabling the study of its biological function.
Table 2: Summary of Future Research Directions
| Research Area | Specific Focus | Potential Impact |
|---|---|---|
| Novel Catalysis | Selective cross-coupling and C-H activation. | More efficient and sustainable synthesis of complex molecules. |
| Photocatalysis & Electrocatalysis | Radical-based transformations under mild conditions. | Access to new chemical reactivity and greener processes. |
| Flow Chemistry | Integration into continuous and automated synthesis. | Improved safety, scalability, and rapid library synthesis. |
| Asymmetric Synthesis | Enantioselective substitution reactions. | Access to chiral building blocks for pharmaceuticals. |
| Materials & Probes | Development of functional polymers and biological tools. | New materials with unique properties and tools for biomedical research. |
Q & A
Q. What are the most reliable synthetic routes for 1-(bromomethyl)-3-(methoxymethyl)benzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized benzene derivative. For example, brominating 1,3-bis(methoxymethyl)benzene with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C yields the product. Optimization involves:
- Solvent selection : Non-polar solvents (e.g., CCl₄) favor radical stability.
- Temperature control : Excess heat may lead to di-brominated byproducts.
- Stoichiometry : A 1:1.1 molar ratio of precursor to NBS minimizes over-bromination.
Characterization via H NMR should confirm the absence of residual succinimide (δ 2.6–2.8 ppm) .
Q. How can researchers distinguish this compound from its structural isomers using spectroscopic techniques?
- Methodological Answer :
- H NMR : The methoxymethyl group (-CH₂OCH₃) shows a singlet at δ 3.3–3.4 ppm (CH₃O) and a triplet for the adjacent -CH₂Br (δ 4.3–4.5 ppm, J = 6 Hz). Para-substituted isomers would lack splitting in the aromatic region.
- GC-MS : Molecular ion peak at m/z 230 (M⁺) and fragment peaks at m/z 149 (loss of Br) and 121 (loss of CH₂OCH₃).
- X-ray crystallography : Resolves spatial arrangement of substituents unambiguously .
Advanced Research Questions
Q. What mechanistic insights govern the nucleophilic substitution reactivity of the bromomethyl group in this compound?
- Methodological Answer : The -CH₂Br group undergoes SN₂ reactions due to its primary alkyl halide nature. Key factors:
- Nucleophile strength : Soft nucleophiles (e.g., I⁻, SCN⁻) favor substitution; hard bases (e.g., OH⁻) may induce elimination.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Steric hindrance : The methoxymethyl group at the meta position minimally affects transition state geometry.
Kinetic studies using conductivity measurements or C NMR can track reaction progress .
Q. How can computational tools like UCSF Chimera predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Docking studies : Model the compound’s interaction with palladium catalysts (e.g., Pd(PPh₃)₄) to predict regioselectivity in Suzuki-Miyaura couplings.
- Electrostatic potential maps : Identify electron-deficient regions (e.g., near Br) for nucleophilic attack.
- Transition state simulations : Calculate activation energies for competing pathways (e.g., substitution vs. elimination).
Validate predictions with experimental data (e.g., HPLC analysis of coupling products) .
Q. What strategies resolve contradictions in reported yields for its use in multi-step syntheses (e.g., drug intermediates)?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Trace moisture deactivates catalysts; use Karl Fischer titration to ensure anhydrous conditions.
- Catalyst loading : Optimize Pd/C or CuI concentrations (e.g., 2–5 mol%) via Design of Experiments (DoE).
- Workup protocols : Silica gel chromatography may degrade labile intermediates; switch to centrifugal partition chromatography (CPC).
Statistical tools (e.g., ANOVA) can identify critical variables .
Safety and Handling
Q. What safety protocols are critical when handling this compound in large-scale reactions?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors (TLV: 0.1 ppm).
- PPE : Chemically resistant gloves (e.g., nitrile) and splash goggles.
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste disposal : Incinerate halogenated waste at >1,000°C to prevent dioxin formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
